molecular formula C12H12ClFN2O B2861631 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride CAS No. 1365964-47-1

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride

Cat. No.: B2861631
CAS No.: 1365964-47-1
M. Wt: 254.69
InChI Key: QDIYENJTMCISHA-UHFFFAOYSA-N
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Description

This compound features a fused oxazolo-pyridine scaffold substituted with a 4-fluorophenyl group at the 3-position and exists as a hydrochloride salt. Its hydrochloride salt form improves solubility, making it suitable for pharmacological applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.ClH/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12;/h1-4,14H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYENJTMCISHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(ON=C21)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoroaniline with a suitable pyridine derivative, followed by cyclization using reagents such as acetic anhydride under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazolo-pyridine ring system can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Core Scaffold Modifications

  • 4H,5H,6H,7H-[1,2]Oxazolo[4,3-c]pyridin-3-amine Dihydrochloride Structural Difference: Replaces the 4-fluorophenyl group with an amine (-NH₂) at the 3-position. The dihydrochloride salt further enhances solubility but may alter pharmacokinetics . Applications: Described as a versatile scaffold for drug discovery, suggesting utility in diverse target interactions .
  • 6-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic Acid Structural Difference: Features a [5,4-c] oxazole-pyridine fusion (vs. [4,3-c]) with a carboxylic acid and tert-butoxycarbonyl (Boc) group. The carboxylic acid introduces acidity, while the Boc group serves as a protective moiety for synthetic intermediates .

Substituent Variations

  • 3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride Structural Difference: Replaces the oxazolo-pyridine core with a piperidine-oxadiazole system and 2,6-difluorophenyl substitution. The difluorophenyl group may alter steric and electronic properties compared to the mono-fluorinated analog .

Salt Form Comparisons

  • Hydrochloride vs. Dihydrochloride Salts
    • The target compound’s hydrochloride salt (one Cl⁻ ion) offers moderate solubility, while dihydrochloride analogs (e.g., 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride) provide higher solubility but may require adjusted dosing due to increased ionic strength .

Biological Activity

3-(4-Fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural properties. The compound features a fluorophenyl group which is known to enhance binding affinity to various biological targets. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1365964-47-1
  • Molecular Formula : C12H12ClFN2O
  • Molecular Weight : 250.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in cellular pathways. The fluorophenyl moiety enhances the compound's binding affinity to target proteins involved in various biological processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that derivatives of oxazole compounds can inhibit cell proliferation in cancer cell lines (e.g., H9c2 cardiomyocytes) when subjected to doxorubicin-induced toxicity. This suggests a protective effect against chemotherapeutic agents .

Cardioprotective Effects

The compound has shown promise in cardioprotection by mitigating oxidative stress:

  • Oxidative Stress Reduction : Compounds similar to this compound were found to significantly reduce reactive oxygen species (ROS) production in cardiomyocytes exposed to doxorubicin .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of oxazole compounds. The study found that modifications at the para position of the aromatic ring significantly influenced biological activity:

  • Compounds with electron-withdrawing groups (like fluorine) exhibited enhanced activity compared to those with electron-donating groups .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cell lines:

  • Compounds structurally related to this compound maintained viable cell rates above 80% at concentrations exceeding 40 μM. This indicates a favorable safety profile for further development .

Data Tables

Biological Activity IC50 Values (μM) Cell Line Tested
Anticancer>40H9c2 Cardiomyocytes
Cytotoxicity>40J774 Macrophages
Oxidative Stress ReductionNot specifiedDoxorubicin-treated cells

Q & A

(Basic) What are the key considerations for synthesizing 3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of a precursor containing the fluorophenyl and oxazolo-pyridine moieties. Reaction conditions such as acid catalysis (e.g., HCl or POCl₃) and temperature control (80–120°C) are critical to ensure ring closure without side reactions . For example, fluorophenyl-substituted heterocycles often require anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis, purification via column chromatography (using silica gel and polar/non-polar solvent gradients) or recrystallization (e.g., ethanol/water mixtures) is essential to isolate the hydrochloride salt .

(Basic) How is the purity and identity of this compound validated in academic research?

Methodological Answer:
Purity is assessed using HPLC with a C18 column and UV detection (e.g., 206–254 nm), where a single peak with ≥98% area indicates high purity . Identity confirmation relies on 1H NMR (e.g., characteristic shifts for the fluorophenyl proton at δ 7.2–7.5 ppm and oxazolo-pyridine protons at δ 4.0–5.0 ppm) and LC/MS for molecular ion verification ([M+H]+ expected for C₁₃H₁₄ClFN₂O) . Elemental analysis (C, H, N, Cl) further corroborates stoichiometric consistency .

(Advanced) How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., chloro vs. fluoro groups) can alter binding affinity .
  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) must be standardized. For instance, fluorophenyl derivatives show pH-dependent solubility, affecting dose-response curves .
  • Conformational analysis : Use X-ray crystallography (as in pyrazolo-pyrimidine analogs ) or molecular docking to compare binding modes with target proteins .

(Advanced) What experimental strategies minimize byproduct formation during synthesis?

Methodological Answer:
Byproducts (e.g., open-chain intermediates or diastereomers) are mitigated by:

  • Stoichiometric control : Precise molar ratios of reactants (e.g., 1:1 for fluorophenyl precursors and cyclizing agents) reduce unreacted starting materials .
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization while suppressing polymerization .
  • Temperature gradients : Gradual heating (e.g., 50°C → 110°C over 2 hours) ensures controlled reaction progression .
    Post-reaction, TLC monitoring (hexane:ethyl acetate = 3:1) identifies byproducts for targeted purification .

(Basic) What are the recommended storage conditions for this compound?

Methodological Answer:
Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis of the hydrochloride salt . For long-term stability, aliquot and store under argon atmosphere at -20°C . Avoid aqueous solvents unless freshly prepared, as fluorophenyl-oxazolo derivatives degrade in prolonged moisture .

(Advanced) How does stereochemistry influence the compound’s pharmacological profile?

Methodological Answer:
The oxazolo-pyridine core’s conformational rigidity impacts receptor binding. For example:

  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, which may show divergent activity (e.g., (R)- vs. (S)-configurations in piperidine analogs ).
  • Hydrogen bonding : The fluorine atom’s electronegativity enhances interactions with serine or tyrosine residues in enzymes (e.g., kinase inhibition ).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize specific conformers during in vitro assays .

(Basic) What spectroscopic techniques are used for structural elucidation?

Methodological Answer:

  • FT-IR : Confirms functional groups (e.g., C-F stretch at 1200–1100 cm⁻¹, N-H bend at 1600 cm⁻¹) .
  • 13C NMR : Identifies quaternary carbons in the oxazolo-pyridine ring (δ 150–160 ppm) and fluorophenyl carbons (δ 115–125 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z 277.08 for [M+H]+) .

(Advanced) How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR studies should:

Vary substituents : Synthesize analogs with halogens (e.g., Cl, Br), methyl groups, or methoxy substituents on the phenyl ring to assess electronic effects .

Modify the heterocycle : Replace oxazolo with pyrazolo or triazolo rings to evaluate ring size impact on bioactivity .

Assay multiplexing : Test analogs against diverse targets (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) for binding kinetics or cell-based assays (e.g., IC₅₀ determination) .

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